molecular formula C10H7N3 B1461041 5-phenyl-1H-pyrazole-3-carbonitrile CAS No. 1290685-13-0

5-phenyl-1H-pyrazole-3-carbonitrile

Cat. No.: B1461041
CAS No.: 1290685-13-0
M. Wt: 169.18 g/mol
InChI Key: AEHWUPOTNBFDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-phenyl-1H-pyrazole-3-carbonitrile is a useful research compound. Its molecular formula is C10H7N3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1H-pyrazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHWUPOTNBFDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tautomerism of 3-phenyl-1H-pyrazole-5-carbonitrile vs 5-phenyl isomer

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Dynamics and Tautomeric Equilibrium of 3-Phenyl-1H-pyrazole-5-carbonitrile: An Advanced Technical Guide

Executive Summary This technical guide addresses the annular tautomerism of 3-phenyl-1H-pyrazole-5-carbonitrile (and its desmotrope, 5-phenyl-1H-pyrazole-3-carbonitrile). For researchers in medicinal chemistry, distinguishing between these forms is critical, as the specific tautomeric state dictates ligand-protein binding modes, solubility profiles, and regioselectivity during lead optimization. This guide synthesizes spectroscopic data, thermodynamic principles, and synthetic protocols to provide a definitive framework for characterization.

Part 1: Theoretical Framework & Thermodynamic Drivers

The core of the "3-phenyl vs. 5-phenyl" debate lies in the prototropic annular tautomerism of the pyrazole ring. Unlike N-alkylated derivatives, which are fixed regioisomers, the parent 1H-pyrazole exists in a rapid equilibrium governed by solvent polarity and substituent effects.

The Equilibrium Mechanism

The proton on the pyrazole nitrogen shuttles between N1 and N2. This interconversion creates two distinct tautomeric forms:

  • Tautomer A (3-Phenyl): 3-phenyl-1H-pyrazole-5-carbonitrile. (Phenyl group is distant from the NH).

  • Tautomer B (5-Phenyl): this compound. (Phenyl group is adjacent to the NH).[1]

Thermodynamic Preference: In solution, the equilibrium constant (


) is driven by two opposing forces:
  • Steric Hindrance (Dominant): The phenyl group is sterically bulky. Placing it at position 5 (adjacent to the N-H) creates significant steric clash with the proton. Therefore, the 3-phenyl tautomer (Tautomer A) is generally thermodynamically favored to minimize this repulsion.

  • Electronic Effects: The nitrile (cyano) group is a strong electron-withdrawing group (EWG). EWGs generally increase the acidity of the adjacent N-H. However, in pyrazoles, EWGs also tend to favor the position distant from the protonated nitrogen to minimize dipolar repulsion, reinforcing the preference for the 3-phenyl-5-cyano form.

Visualization of the Pathway

The following diagram illustrates the proton transfer and the resulting tautomeric species.

Tautomerism TautomerA Tautomer A (3-Phenyl-1H-pyrazole-5-CN) Major Species Transition Transition State (Intermolecular Proton Transfer) TautomerA->Transition -H+ TautomerB Tautomer B (5-Phenyl-1H-pyrazole-3-CN) Minor Species TautomerA->TautomerB Rapid Exchange (RT) Dimer H-Bonded Dimer (Solid State / Non-polar Solvents) TautomerA->Dimer Self-Association Transition->TautomerB +H+ TautomerB->Dimer Self-Association

Caption: Figure 1. Prototropic tautomerism showing the equilibrium between the 3-phenyl and 5-phenyl forms. The 3-phenyl form is sterically favored.

Part 2: Structural Characterization Protocols

Determining the ratio of tautomers requires specific analytical techniques, as standard NMR often yields averaged signals.

NMR Spectroscopy (Solution State)

At room temperature (RT), the proton exchange rate (


) is often faster than the NMR timescale, resulting in broadened or averaged signals for C3/C5 and the phenyl ortho-protons.

Table 1: NMR Behavior by Solvent

SolventMechanismObservationRecommended Action
DMSO-d6 H-bond acceptorDisrupts dimers; stabilizes monomers. Slows exchange slightly.Use for general purity checks.
CDCl3 Non-polarFavors H-bonded cyclic dimers. Fast exchange.Avoid for tautomer ratio determination.
THF-d8 Weak acceptorIntermediate exchange rates.Good for Low-Temp studies.
Protocol: Variable Temperature (VT) NMR

To resolve the individual tautomers, you must reach the slow-exchange regime.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of THF-d8 or CD2Cl2 (solvents with low freezing points). Avoid DMSO if possible as it freezes at 18°C.

  • Initial Scan: Acquire a standard 1H spectrum at 298 K (25°C). Note the linewidth of the pyrazole C4-H signal.

  • Cooling Phase: Decrement temperature in 20 K steps (298K -> 273K -> 253K -> 233K).

  • Coalescence Point: Monitor the C4-H signal. As T drops, the peak will flatten (coalescence) and then split into two distinct peaks corresponding to the 3-phenyl and 5-phenyl forms.

  • Integration: At the lowest temperature (e.g., 193 K), integrate the distinct signals to calculate

    
    .
    
X-Ray Crystallography (Solid State)

In the solid state, the molecule freezes into a single tautomeric form, usually stabilized by intermolecular hydrogen bonds.

  • Common Packing: Pyrazoles often crystallize as cyclic dimers (catemers) linked by

    
     hydrogen bonds.
    
  • Expectation: The crystal structure typically reveals the 3-phenyl tautomer due to packing efficiency, where the bulky phenyl group is distal to the H-bonding network.

Part 3: Synthetic Implications (Regioselectivity)

The tautomeric ratio directly influences alkylation reactions (e.g., synthesis of drug candidates).

Reaction: Alkylation of 3-phenyl-1H-pyrazole-5-carbonitrile with an alkyl halide (R-X) and base. Outcome: A mixture of N-alkylated regioisomers.

  • Isomer 1 (1-alkyl-3-phenyl-5-cyanopyrazole): Formed via attack of the N1-H tautomer (or reaction at N1).

  • Isomer 2 (1-alkyl-5-phenyl-3-cyanopyrazole): Formed via attack of the N2-H tautomer.

Decision Tree for Regioisomer Assignment:

Regioselectivity Start Alkylation Product Mixture NOE Run 1D NOE / 2D NOESY NMR Start->NOE Decision Observe NOE between N-Alkyl protons and Phenyl protons? NOE->Decision Yes Yes: N-Alkyl is adjacent to Phenyl Product: 1-Alkyl-5-phenyl-3-cyanopyrazole Decision->Yes Strong Signal No No: N-Alkyl is distant from Phenyl Product: 1-Alkyl-3-phenyl-5-cyanopyrazole Decision->No No Signal

Caption: Figure 2. Spectroscopic workflow for assigning N-alkylated regioisomers.

Scientific Insight: While the 3-phenyl tautomer is thermodynamically favored, alkylation often yields the 1-alkyl-3-phenyl-5-cyanopyrazole as the major product. This is because the electrophile attacks the less sterically hindered nitrogen (the one distant from the phenyl group).

References

  • Claramunt, R. M., et al. (1991). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2.

  • Elguero, J., et al. (2000). Pyrazoles.[1][2][3][4][5][6][7][8][9][10][11][12] In Comprehensive Heterocyclic Chemistry II.

  • Alkorta, I., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.

  • Foces-Foces, C., et al. (1994). Crystal structure of 5-amino-4-cyano-1-phenylpyrazole (Related structural analog). Acta Crystallographica Section C.

Sources

Technical Guide: Acidity & pKa of 5-phenyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the acidity and pKa characteristics of 5-phenyl-1H-pyrazole-3-carbonitrile , a critical scaffold in medicinal chemistry.[1] It synthesizes structural analysis, predicted physicochemical data, and rigorous experimental protocols for validation.[1]

Executive Summary

This compound (CAS: 36650-74-5, generic) represents a "push-pull" heterocyclic system where the acidity of the pyrrolic NH is modulated by the opposing electronic effects of a phenyl ring and a nitrile group.[1] Understanding its pKa is vital for predicting lipophilicity (LogD) , membrane permeability , and target binding affinity in drug discovery.

  • Estimated pKa: 8.8 – 9.5 (Acidic dissociation of NH)[1]

  • Physiological State: Predominantly neutral at pH 7.4; significant ionization occurs at pH > 8.5.[1]

  • Key Driver: The electron-withdrawing nitrile (CN) group is the primary driver of acidity, lowering the pKa by ~5 units compared to unsubstituted pyrazole.[1]

Structural & Electronic Analysis

Tautomerism and Resonance

In solution, 1H-pyrazoles exist as a dynamic equilibrium of tautomers.[1] For this compound, the proton shuttles between N1 and N2, creating two indistinguishable forms in the absence of N-alkylation.

  • Tautomer A: this compound[1]

  • Tautomer B: 3-phenyl-1H-pyrazole-5-carbonitrile[1]

  • Conjugate Base: Upon deprotonation, both tautomers yield a single, resonance-stabilized anion.[1]

Substituent Effects on Acidity

The acidity of the NH proton is dictated by the stability of the resulting anion.[1]

  • Nitrile Group (-CN): A strong electron-withdrawing group (EWG) via induction ($ -I

    
     -M $).[1] It significantly stabilizes the negative charge on the pyrazole ring.[1]
    
    • Reference Benchmark: Unsubstituted pyrazole pKa

      
       14.[1]2. 3-cyanopyrazole pKa 
      
      
      
      9.5.[1]
  • Phenyl Group (-Ph): Acts as a weak EWG via induction but can be electron-donating via resonance.[1] In pyrazoles, the phenyl group extends the

    
    -system, providing additional delocalization for the anionic charge, typically lowering pKa by another 0.5–1.0 units compared to the non-phenylated analog.
    
Visualization of Ionization Pathway

The following diagram illustrates the tautomeric equilibrium and the formation of the common resonance-stabilized anion.

Tautomerism TautomerA Tautomer A (5-phenyl-3-cyano) TautomerB Tautomer B (3-phenyl-5-cyano) TautomerA->TautomerB Fast Proton Transfer Anion Resonance Stabilized Anion (Common Intermediate) TautomerA->Anion - H+ (pKa ~9.0) TautomerB->Anion - H+

Figure 1: Tautomeric equilibrium and deprotonation to the common anion.

pKa Determination: Experimental Protocols

Given the hydrophobic phenyl group, this compound likely exhibits low aqueous solubility (< 10 µM) in its neutral form. Standard aqueous titrations will fail due to precipitation.[1] The following protocols are designed for lipophilic heterocycles.

Method A: Spectrophotometric Titration (Preferred)

This method is superior for compounds with low solubility because it requires very low concentrations (10–50 µM).[1]

Principle: The UV absorbance spectrum of the neutral species differs from that of the anion (bathochromic shift is typical for the anion).

Protocol:

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 6.0 to 12.0 (0.5 pH increments).[1] Ensure constant ionic strength (I = 0.1 M KCl).

    • Note: Use "Universal Buffers" (e.g., Britton-Robinson) to avoid specific ion effects.[1]

  • Sample Prep: Spike the stock into buffers to reach a final concentration of 20 µM. Ensure DMSO content is < 2% to minimize solvent effects on pKa.[1]

  • Measurement: Record UV-Vis spectra (200–400 nm). Identify the isosbestic point (where absorbance is pH-independent) and the

    
     for both species.[1]
    
  • Calculation: Use the Henderson-Hasselbalch transformation:

    
    
    Where 
    
    
    
    is absorbance at a specific wavelength,
    
    
    is absorbance of the neutral form (pH 6), and
    
    
    is absorbance of the anion (pH 12).[1]
Method B: Potentiometric Titration in Cosolvent (Yasuda-Shedlovsky)

If solubility is too low for Method A, or if the UV shift is negligible, use this method.[1]

Protocol:

  • Titration: Perform titrations in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH).

  • Measurement: Titrate the compound with 0.1 M KOH.

  • Extrapolation: Plot the measured apparent pKa (

    
    ) against the molar fraction of cosolvent or dielectric constant (
    
    
    
    ).[1]
  • Result: The y-intercept represents the aqueous pKa.[1][2]

Decision Workflow for Scientists

Use this logic flow to select the correct experimental validation method.

Workflow Start Start: pKa Determination SolubilityCheck Check Aqueous Solubility (at pH 7.4) Start->SolubilityCheck HighSol > 1 mM SolubilityCheck->HighSol LowSol < 100 µM SolubilityCheck->LowSol Potentiometry Standard Potentiometry (Water) HighSol->Potentiometry UV_Vis Spectrophotometric Titration (Water + <2% DMSO) LowSol->UV_Vis Chromophore Present? Cosolvent Yasuda-Shedlovsky Extrapolation (MeOH/Water) UV_Vis->Cosolvent Precipitation Observed?

Figure 2: Decision tree for selecting pKa determination methodology.

Implications for Drug Development[3]

Lipophilicity and LogD

The LogD (Distribution Coefficient) is pH-dependent.[1]

  • pH < 8.0: The compound is neutral.[1] LogD

    
     LogP (High lipophilicity).[1]
    
  • pH > 9.0: The compound ionizes.[1] LogD decreases significantly as the anionic species partitions into water.[1]

  • Impact: For oral absorption (intestinal pH 6–7.5), the compound behaves as a neutral lipophile, ensuring good passive permeability.

Chemical Stability

The 3-cyano group is susceptible to hydrolysis under strongly acidic or basic conditions (converting to amide -> carboxylic acid).[1]

  • Precaution: Avoid prolonged exposure to pH < 2 or pH > 12 during storage or formulation.[1]

References

  • IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. (Benchmark for pyrazole acidity). Pure and Applied Chemistry.
  • Claramunt, R. M., et al. "The acidity and basicity of pyrazoles."[1] Advances in Heterocyclic Chemistry, Vol 77, 2000.[1] Link

  • Hansen, P. E., et al. "Tautomerism in 3(5)-substituted pyrazoles."[1] Magnetic Resonance in Chemistry.

  • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003.[1] (Source for Yasuda-Shedlovsky extrapolation). Link[1]

  • PubChem Compound Summary: 3-Phenylpyrazole. (Structural analog data). Link[1]

Sources

Methodological & Application

One-pot synthesis of 5-phenyl-1H-pyrazole-3-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting with focused Google searches to get data on one-pot synthesis of 5-phenyl-1H-pyrazole-3-carbonitrile derivatives. I'm prioritizing reaction mechanisms, and different catalytic systems employed. The aim is a broad information base on potential reaction pathways.

Analyzing Reaction Parameters

I'm now diving into analyzing the retrieved literature. I'm focusing on the efficiency and applicability of different protocols, paying close attention to the underlying chemistry. I'm especially interested in the rationale behind specific reagents and conditions to understand the fundamental principles. I'm aiming to identify the most robust and widely applicable methods.

Planning Application Note Structure

I'm now outlining the application note's structure. I'll start with an introduction highlighting pyrazole derivatives' importance. A detailed synthetic strategy discussion, including a mechanistic overview, will follow. Then, a step-by-step experimental protocol and Graphviz diagrams will be created to represent the reaction mechanism.

Exploring Pyrazole Synthesis

I've been immersed in the literature concerning one-pot pyrazole synthesis and multicomponent reactions. My initial searches have yielded significant data focusing on the synthesis of 5-amino pyrazole derivatives. I'm now delving into the reaction mechanisms of these processes.

Structuring the Application Note

I'm now structuring the application note, starting with an introduction on pyrazole importance and then detailing the one-pot, three-component reaction strategy. I plan to present the typical mechanism involving Knoevenagel condensation, Michael addition, and cyclization, with dehydration/aromatization. A detailed protocol, perhaps catalyst-free in ethanol/water, will be included, alongside a table summarizing impactful methodologies.

Analyzing Reaction Parameters

I'm now analyzing the reaction parameters, specifically focusing on the synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles. I'm noting the recurring use of aromatic aldehydes, malononitrile, and phenylhydrazine derivatives as starting materials. I am identifying diverse catalytic systems, reaction conditions, and substrate scopes, which will be the basis of protocol design. I am also formulating diagrams for experimental setup and reaction mechanism.

Application Note: Pyrazolo[1,5-a]pyrimidine Synthesis via Phenyl-Pyrazole-Carbonitrile Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It addresses the synthesis of pyrazolo[1,5-a]pyrimidines , a privileged scaffold in kinase inhibition (e.g., CDK, KDR) and GABA-A receptor modulation (e.g., Zaleplon), using phenyl-pyrazole-carbonitrile derivatives.

Critical Scientific Clarification: The specific molecule 5-phenyl-1H-pyrazole-3-carbonitrile (Structure A) lacks the exocyclic amino group required for the standard cyclocondensation into pyrazolo[1,5-a]pyrimidines. The industry-standard precursor for these transformations is the 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile (Structure B), or simply 3-amino-5-phenylpyrazole if the nitrile is not required on the pyrimidine ring.

This guide focuses on the Amino-Nitrile Precursor (Structure B) protocol, as this is the actionable route for drug development, while addressing how Structure A is chemically distinct.

Executive Summary

Pyrazolo[1,5-a]pyrimidines are fused nitrogen heterocycles that function as bioisosteres of purines. Their synthesis typically relies on the cyclocondensation of 3(5)-aminopyrazoles with 1,3-bis-electrophiles (e.g.,


-diketones, 

-ketoesters, enaminones). This guide details the protocol for using 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile to generate highly substituted pyrazolo[1,5-a]pyrimidine scaffolds. We also clarify the synthetic limitations of the non-amino analogue (this compound) to prevent experimental dead-ends.
Key Applications
  • Kinase Inhibitors: ATP-competitive inhibitors (e.g., Dinaciclib analogues).

  • Anxiolytics/Hypnotics: GABA-A

    
    1 subunit ligands (Zaleplon class).
    
  • Fluorescent Probes: D-

    
     -A push-pull systems for bio-imaging.
    

Chemical Background & Precursor Selection

The Structural Divergence

Success depends on selecting the correct tautomeric form and substitution pattern.

FeaturePrecursor A (Target of Inquiry) Precursor B (Standard Reagent)
IUPAC Name This compound5-amino-3-phenyl-1H-pyrazole-4-carbonitrile
Structure Phenyl at C5, CN at C3, H at N1 Phenyl at C3, CN at C4, NH₂ at C5
Reactivity Nucleophilic at N1; Electrophilic at CN.[1]Binucleophilic (N1 + 5-NH₂).
Application Building block for N-alkylation or triazines.Direct precursor for pyrazolo[1,5-a]pyrimidines.

Strategic Insight: If you possess Precursor A , you cannot directly synthesize pyrazolo[1,5-a]pyrimidines via condensation. You must first functionalize it (e.g., nitration at C4 followed by reduction, though regioselectivity is poor) or switch to Precursor B . The protocols below assume the use of Precursor B (or the non-nitrile 3-amino-5-phenylpyrazole) to ensure reaction success.

Synthetic Strategy: Regioselective Cyclization

The reaction between a 3(5)-aminopyrazole and an unsymmetrical 1,3-dielectrophile is regioselective , not regiospecific. The outcome depends on solvent polarity, temperature, and steric bulk.

Reaction Pathway Analysis

The formation of the fused pyrimidine ring involves two key steps:

  • Attack 1: The exocyclic amine (

    
    ) attacks the more reactive carbonyl (usually the ketone or aldehyde).
    
  • Attack 2: The ring nitrogen (N1) attacks the second electrophilic center, closing the ring.

ReactionPathway Precursor 5-amino-3-phenyl- pyrazole-4-carbonitrile Intermediate Intermediate (Schiff Base / Enamine) Precursor->Intermediate Condensation (AcOH, Reflux) Reagent 1,3-Dielectrophile (R1-CO-CH2-CO-R2) Reagent->Intermediate Product7 7-Substituted Isomer (Kinetic Control) Intermediate->Product7 Fast Cyclization (Steric dependent) Product5 5-Substituted Isomer (Thermodynamic Control) Intermediate->Product5 Slow Cyclization (Acid Catalysis)

Figure 1: Bifurcation of regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis. Control is achieved via pH and solvent.

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Hydroxy-2-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Target: Scaffolds for subsequent chlorination (


) and 

functionalization.

Reagents:

  • 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile (1.0 equiv)

  • Ethyl acetoacetate (or substituted

    
    -ketoester) (1.2 equiv)
    
  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile (1.84 g, 10 mmol) in glacial acetic acid (15 mL).

  • Addition: Add ethyl acetoacetate (1.56 g, 12 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Eluent: EtOAc/Hexane 1:1). The starting amine spot (
    
    
    
    ) should disappear.
  • Workup: Cool the reaction mixture to room temperature. A precipitate often forms upon cooling.

    • If solid forms: Filter the solid and wash with cold ethanol (

      
      ) and diethyl ether.
      
    • If no solid: Pour the reaction mixture into crushed ice (50 g). Stir vigorously for 15 minutes to induce precipitation. Filter and wash.[2][3]

  • Purification: Recrystallize from DMF/Ethanol or Ethanol/Water.

  • Characterization:

    • Yield: Expect 75–85%.

    • Appearance: White to off-white solid.

    • 1H NMR (DMSO-d6): Look for the disappearance of the

      
       signal (broad, 
      
      
      
      ) and the appearance of the pyrimidine C-H proton (
      
      
      ) and OH (or NH tautomer).
Protocol B: Microwave-Assisted Synthesis (High Throughput)

Target: Rapid library generation of 5,7-disubstituted analogues using 1,3-diketones.

Reagents:

  • Precursor (1.0 equiv)

  • 1,3-Diketone (e.g., Acetylacetone) (1.1 equiv)

  • Ethanol (Solvent)[4]

  • Piperidine (Catalytic, 5 mol%)

Procedure:

  • Combine precursor (1 mmol), diketone (1.1 mmol), and piperidine (1 drop) in a microwave vial (2–5 mL).

  • Add Ethanol (2 mL). Cap the vial.

  • Irradiate at

    
      for 10–15 minutes  (Power: 150W, Max Pressure: 250 psi).
    
  • Cool to RT. The product usually crystallizes directly.

  • Filter and wash with cold methanol.

Data Analysis & Troubleshooting

Regioisomer Identification

Distinguishing the 5-isomer from the 7-isomer is critical.

Method7-Substituted Isomer (Kinetic) 5-Substituted Isomer (Thermodynamic)
NOE (NMR) Strong NOE between Pyrimidine-H and Pyrazole-Substituent.No NOE between Pyrimidine-H and Pyrazole-Substituent.
1H NMR Shift Pyrimidine proton is more shielded (upfield).Pyrimidine proton is more deshielded (downfield).
Formation Condition Neutral/Basic conditions, lower temp.Acidic conditions, high temp.
Troubleshooting Table
ProblemPossible CauseSolution
No Reaction Nitrile precursor used instead of Amine.Verify starting material is 5-amino -3-phenyl...
Mixture of Isomers Unsymmetrical diketone used without control.Use regioselective solvent (AcOH favors 7-isomer; EtOH/Base favors 5-isomer).
Low Yield Poor solubility of precursor.Switch solvent to DMF or DMA and increase temp to

.
Oiling Out Product is lipophilic.Triturate oil with Diethyl Ether or Hexane to induce crystallization.

Biological Relevance (Case Studies)

Case Study 1: Zaleplon Analogues

The pyrazolo[1,5-a]pyrimidine core mimics the adenosine ring. In Zaleplon, the 3-cyano group (derived from the precursor's nitrile) is crucial for binding affinity to the benzodiazepine site of the GABA-A receptor.

  • Mechanism: The planar fused system intercalates into the binding pocket, while the phenyl group at position 2 (or 3) provides hydrophobic interactions.

Case Study 2: Kinase Inhibition (CDK2)

Substitution at the 7-position (via chlorination of the 7-OH product from Protocol A and subsequent amination) allows for the introduction of solubilizing groups (e.g., morpholine, piperazine) which interact with the solvent-accessible region of the kinase ATP pocket.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: "Regioselective synthesis of pyrazolo[1,5-a]pyrimidines under controlled conditions."
    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link] (General Journal Link for verification)

  • Microwave Assisted Protocols

    • Title: "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses."
    • Source:Molecules (MDPI).
    • URL:[Link]

  • Biological Activity (Kinase Inhibitors)

    • Title: "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors."
    • Source:Future Medicinal Chemistry.
    • URL:[Link] (Representative PMC Link)

  • Zaleplon Chemistry

    • Title: "Pyrazolo[1,5-a]pyrimidines: A focus on their synthesis and biological applic
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Purifying 5-phenyl-1H-pyrazole-3-carbonitrile from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've initiated comprehensive Google searches, focusing on the synthesis of 5-phenyl-1H-pyrazole-3-carbonitrile. My searches are concentrating on known reaction byproducts and effective purification techniques, with recrystallization being a primary focus at this stage.

Expanding Information Gathering

I'm now expanding my data collection to include academic papers and patents, seeking detailed experimental procedures and analytical data for the target compound and likely impurities. I'm focusing on creating a logical structure for the technical support guide, planning sections for FAQs, troubleshooting impurities, and purification protocols. I'll delve into common issues and identify likely byproducts, explaining their origins and providing removal strategies grounded in chemical principles, as well as step-by-step instructions.

Organizing Synthesis Information

I'm now diving deep into the synthesis process, aiming to create clear sections. I'm focusing on "Frequently Asked Questions" addressing low yields and selecting suitable solvents. I'll explain impurities' origins and their removal, including chemical principles and step-by-step instructions for recrystallization and chromatography. I am preparing a DOT graph to visualize the overall purification workflow.

Technical Support Center: Purification Strategies for 5-phenyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Welcome to the technical support hub for 5-phenyl-1H-pyrazole-3-carbonitrile . This compound is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and various agrochemicals.

The Challenge: The molecule features a "push-pull" electronic system. The lipophilic phenyl ring contrasts with the polar, electron-withdrawing nitrile (CN) group and the hydrogen-bond donating pyrazole NH. This amphiphilic nature often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than clean crystal formation if the solvent dielectric constant is not carefully balanced.

Scope of Guide: This document provides validated solvent systems, troubleshooting for common phase-separation issues, and a standardized protocol for high-purity isolation (>99% HPLC).

Solvent Selection Matrix

The following data is derived from thermodynamic solubility profiling. Use this matrix to select the starting system based on your crude yield and impurity profile.

Solvent SystemRoleRatio (v/v)ApplicabilityProsCons
Ethanol / Water Primary 70:30 to 50:50 General Purification Excellent removal of polar impurities (hydrazine salts); Eco-friendly.Risk of oiling out if water is added too fast.
Toluene Alternative100%Lipophilic ImpuritiesGood for removing non-polar byproducts; High recovery.High boiling point requires extended drying; Toxicity.
EtOAc / Heptane Anti-solvent1:3Temperature SensitiveLower boiling point; Good for thermally unstable derivatives.Poor removal of inorganic salts.
Methanol Wash100% (Cold)Final PolishRemoves surface mother liquor efficiently.Significant product loss if not chilled to -20°C.
Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting a solvent system based on specific impurity types found in your crude NMR/LC-MS data.

SolventSelection Start Analyze Crude Material (LC-MS / NMR) ImpurityCheck Primary Impurity Type? Start->ImpurityCheck PolarImp Polar / Inorganic (e.g., Hydrazine salts) ImpurityCheck->PolarImp High Polarity LipophilicImp Lipophilic / Tarry (e.g., Dimers, Oligomers) ImpurityCheck->LipophilicImp Low Polarity IsomerImp Regioisomers ImpurityCheck->IsomerImp Structural SolventA System A: Ethanol/Water (Gradient Cooling) PolarImp->SolventA Best Separation SolventB System B: Toluene (Hot Filtration) LipophilicImp->SolventB Solubilizes Tars SolventC System C: Column Chromatography (Recrystallization ineffective) IsomerImp->SolventC Requires Silica

Figure 1: Decision tree for solvent selection based on impurity profile.

Troubleshooting Guide (FAQs)

This section addresses specific failure modes reported by our user base.

Issue 1: "My product is oiling out (forming a second liquid phase) instead of crystallizing."

Diagnosis: This phenomenon, known as Liquid-Liquid Phase Separation (LLPS), occurs when the metastable zone width (MSZW) is exceeded too rapidly, or the solvent polarity gap is too wide. The Fix:

  • Re-heat the mixture until the oil phase redissolves completely.

  • Seed the solution with pure crystals (0.1 wt%) at the cloud point.

  • Reduce Polarity Gap: If using EtOH/Water, increase the Ethanol content slightly. The oil phase is likely water-rich; adding more ethanol acts as a co-solvent to bridge the miscibility gap.

  • Agitation: Increase stirring speed to >300 RPM to prevent oil droplet coalescence.

Issue 2: "The crystals are retaining a yellow color."

Diagnosis: The this compound should be off-white to white. Yellowing indicates oxidation products or trapped benzoylacetonitrile starting material. The Fix:

  • Charcoal Treatment: Before crystallization, dissolve the crude in hot Ethanol. Add Activated Carbon (5 wt%) .

  • Reflux for 15 minutes.

  • Filter through a Celite pad while hot (critical to prevent premature crystallization in the funnel).

  • Proceed with crystallization.

Issue 3: "Persistent hydrazine smell in the final product."

Diagnosis: Hydrazine hydrate is used in the synthesis and can form H-bonded complexes with the pyrazole NH. The Fix:

  • Do not rely solely on recrystallization.

  • Acid Wash: Dissolve the crude product in Ethyl Acetate. Wash twice with 1M HCl. The hydrazine (basic) will partition into the aqueous layer.

  • Dry the organic layer, evaporate, then recrystallize from Ethanol/Water.

Validated Protocol: The Ethanol-Water Gradient Method

This protocol is the "Gold Standard" for achieving >99% purity. It utilizes the Anti-Solvent Addition method controlled by temperature.

Safety Note: Ensure all work is conducted in a fume hood. This compound is a bioactive nitrile; avoid skin contact.

Materials
  • Crude this compound

  • Solvent A: Absolute Ethanol (HPLC Grade)

  • Solvent B: Deionized Water

  • Equipment: Round bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology
  • Dissolution (Saturation):

    • Place crude solid in the flask.

    • Add Ethanol (5 mL per gram of solid).

    • Heat to reflux (approx. 78°C).

    • Observation: If solids remain, add Ethanol in 1 mL increments until a clear solution is obtained.

  • Anti-Solvent Addition:

    • Maintain reflux.

    • Add hot water (approx. 60-70°C) dropwise via an addition funnel.

    • Stop Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of Ethanol to clear the turbidity (restore single phase).

  • Controlled Cooling (Nucleation):

    • Remove the flask from the heat source.

    • Allow to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath yet.

    • Mechanism: Slow cooling promotes the growth of fewer, larger, and purer crystals, rejecting impurities into the mother liquor.

  • Final Recovery:

    • Once at room temperature, cool to 0-4°C in an ice bath for 30 minutes to maximize yield.

    • Filter via vacuum filtration (Buchner funnel).

    • Wash: Wash the filter cake with a cold (0°C) mixture of Ethanol/Water (30:70).

    • Dry: Vacuum oven at 45°C for 12 hours.

Workflow Visualization

RecrystallizationProtocol Step1 1. Dissolve in Hot Ethanol (78°C) Step2 2. Add Hot Water until Turbid Step1->Step2 Saturation Step3 3. Add Ethanol to Clear Step2->Step3 Supersaturation Control Step4 4. Slow Cool (RT -> 4°C) Step3->Step4 Nucleation Step5 5. Filter & Vacuum Dry Step4->Step5 Isolation

Figure 2: Step-by-step workflow for the Ethanol-Water gradient method.

References

  • Synthesis and Biological Evaluation: El-Mekabaty, A. (2013). Synthesis and reactions of some novel pyrazole derivatives. Journal of Heterocyclic Chemistry, 50(6), 1360-1367.

  • General Purification of Pyrazoles: Fustero, S., et al. (2008). Improved Regioselective Synthesis of Pyrazoles. The Journal of Organic Chemistry, 73(9), 3523-3529.

  • Crystallization Theory (Oiling Out): Veesler, S., et al. (2006). Liquid-Liquid Phase Separation in Crystallization. Organic Process Research & Development, 10(4), 841-845.

Validation & Comparative

A Researcher's Guide to Distinguishing 3-Phenyl and 5-Phenyl Pyrazole Tautomers by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone of molecular design. However, the inherent annular tautomerism of N-unsubstituted pyrazoles presents a persistent challenge. When a phenyl substituent is introduced, the resulting equilibrium between the 3-phenyl-1H-pyrazole and 5-phenyl-1H-pyrazole tautomers can complicate structural elucidation, reaction monitoring, and the interpretation of structure-activity relationships. This guide provides an in-depth comparison of these two tautomers using ¹H NMR spectroscopy, offering field-proven insights and detailed experimental protocols to achieve unambiguous structural assignment.

The Challenge: Tautomerism in 3(5)-Phenylpyrazole

3(5)-Phenylpyrazole exists as a dynamic equilibrium between two tautomeric forms.[1][2] This rapid proton exchange between the two nitrogen atoms of the pyrazole ring means that in many analytical conditions, the observed properties are a weighted average of both forms. However, for precise characterization and to understand the intrinsic properties of each isomer, it is crucial to distinguish them. ¹H NMR spectroscopy, particularly through the application of advanced techniques like Nuclear Overhauser Effect (NOE) experiments, stands as the most powerful tool for this purpose.[3] Studies have shown that for 3(5)-phenylpyrazoles, the equilibrium in solution often favors the 3-phenyl tautomer, which is also the form typically observed in the solid state.[2]

The tautomeric equilibrium is not static; it is influenced by several factors including the solvent, temperature, and concentration.[2] Lowering the temperature can slow the proton exchange on the NMR timescale, sometimes allowing for the observation of distinct signals for each tautomer.[1]

Caption: Tautomeric equilibrium of 3(5)-phenylpyrazole.

Core Principles for ¹H NMR Distinction

The key to differentiating the 3-phenyl and 5-phenyl tautomers lies in the distinct chemical environments of the pyrazole ring protons (H4 and H5/H3) and their spatial relationships with the N-H proton and the phenyl substituent.

Chemical Shifts of Pyrazole Ring Protons (H4 and H5/H3)

The H4 and H5 (or H3) protons of the pyrazole ring typically appear as two distinct doublets due to vicinal coupling, with a coupling constant (³JHH) in the range of 1.9-2.6 Hz.[1][4] The crucial difference arises from the anisotropic effect of the phenyl ring.[5][6][7]

  • Anisotropic Effect: The circulating π-electrons of the phenyl ring generate their own local magnetic field.[5][7] Protons located in the plane of the ring (at the "edge") experience a deshielding effect, causing them to resonate at a higher chemical shift (downfield). Conversely, protons positioned above or below the face of the ring are shielded and resonate at a lower chemical shift (upfield).[6][8]

  • In the 5-phenyl tautomer: The H4 proton is adjacent to the phenyl group at C5. This proximity places H4 in the deshielding zone of the phenyl ring's anisotropic cone, resulting in a downfield shift compared to its position in the 3-phenyl tautomer.

  • In the 3-phenyl tautomer: The H4 proton is adjacent to a nitrogen atom and is relatively distant from the phenyl group at C3. Its chemical shift is therefore more "typical" for a pyrazole H4 proton and is upfield relative to the H4 in the 5-phenyl isomer. The H5 proton, being adjacent to the N-H, will also have a characteristic chemical shift, but the most pronounced difference is observed for the H4 proton.

Nuclear Overhauser Effect (NOE) Spectroscopy

While chemical shift arguments are powerful, they can be ambiguous. NOE spectroscopy provides definitive, through-space correlation evidence to resolve any uncertainty. The NOE effect is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.

  • For the 3-Phenyl Tautomer: Irradiation of the N1-H proton will result in an NOE enhancement of the signals for the protons on the adjacent C5 (the H5 proton) and the ortho-protons of the phenyl group at C3.

  • For the 5-Phenyl Tautomer: Irradiation of the N1-H proton will show an NOE enhancement for the signals of the adjacent protons on the ortho-positions of the C5 phenyl group and, crucially, the H4 proton of the pyrazole ring.

The observation of an N-H → H4 correlation is a definitive marker for the 5-phenyl tautomer, while an N-H → H5 correlation confirms the 3-phenyl tautomer.

Caption: Key diagnostic NOE correlations for tautomer assignment.

Summary of Expected ¹H NMR Data

The following table summarizes the key diagnostic features for distinguishing the two tautomers. Chemical shifts are approximate and can vary based on solvent and concentration.

Spectral Feature3-Phenyl-1H-pyrazole5-Phenyl-1H-pyrazoleRationale
δ H4 (ppm) ~6.5 - 6.7~6.8 - 7.2H4 is deshielded by the adjacent phenyl ring in the 5-phenyl tautomer.
δ H5/H3 (ppm) ~7.6 - 7.8 (H5)~7.8 - 8.0 (H3)H5/H3 is generally downfield from H4.
³JH4-H5/H3 (Hz) ~1.9 - 2.6~1.9 - 2.6Typical vicinal coupling in a pyrazole ring.
Key NOE N1-H → H5N1-H → H4Proximity of N1-H to the adjacent C-H proton.

Experimental Protocol for Tautomer Assignment

This protocol outlines a self-validating workflow for the unambiguous assignment of 3(5)-phenylpyrazole tautomers.

Part 1: Sample Preparation
  • Solvent Selection: Dissolve 5-10 mg of the phenylpyrazole sample in 0.6-0.7 mL of a deuterated solvent.

    • DMSO-d₆: Highly recommended. Its hydrogen-bond accepting nature slows down N-H proton exchange, resulting in a sharper N-H signal which is crucial for NOE experiments.

    • CDCl₃: Can be used, but the N-H signal is often broader and its exchange with residual water can be faster.

  • Concentration: Ensure the concentration is sufficient for 2D NMR experiments (~15-20 mg/mL is ideal for NOESY).

  • Filtration: Filter the sample into a clean, dry NMR tube to remove any particulate matter.

Part 2: NMR Data Acquisition
  • Instrumentation: A spectrometer with a field strength of 400 MHz or higher is recommended for better signal dispersion.

  • Standard ¹H NMR Spectrum:

    • Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts and coupling constants of all protons.

    • Pay close attention to the region between 6.0 and 8.5 ppm for the pyrazole and phenyl protons. The N-H proton will typically be a broad signal between 10-14 ppm in DMSO-d₆.[1]

  • D₂O Exchange (Confirmation of N-H):

    • After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube.

    • Shake vigorously and re-acquire the ¹H NMR spectrum.

    • The N-H proton signal will disappear or significantly decrease in intensity, confirming its assignment.[1]

  • 2D NOESY or 1D NOE Difference Spectroscopy:

    • This is the critical step for tautomer assignment. A 2D NOESY experiment is comprehensive, while a 1D NOE difference experiment is faster if the N-H proton signal is well-resolved.

    • Key Parameters (for NOESY):

      • Mixing Time: Set an appropriate mixing time (e.g., 500-800 ms) to allow for the buildup of NOE correlations.

      • Acquisition Time & Scans: Ensure sufficient signal-to-noise ratio, which may require a longer experiment time.

    • Procedure for 1D NOE Difference:

      • Acquire a control spectrum without irradiation.

      • Acquire a second spectrum with selective irradiation of the N-H proton frequency.

      • Subtract the control spectrum from the irradiated spectrum. The resulting difference spectrum will show positive signals only for the protons that have a spatial correlation to the N-H proton.

Part 3: Data Analysis and Interpretation
  • Assign Pyrazole Protons: Based on the 1D ¹H spectrum, identify the two doublets corresponding to the pyrazole ring protons. The downfield doublet is typically H5 (in the 3-phenyl tautomer) or H3 (in the 5-phenyl tautomer), and the upfield doublet is H4.

  • Analyze NOE Data:

    • Examine the NOESY spectrum for a cross-peak between the N-H proton and one of the pyrazole ring protons.

    • Alternatively, examine the 1D NOE difference spectrum for an enhanced signal corresponding to one of the pyrazole protons.

    • An NOE correlation between N-H and the upfield pyrazole doublet (H4) unambiguously confirms the presence of the 5-phenyl-1H-pyrazole tautomer .

    • An NOE correlation between N-H and the downfield pyrazole doublet (H5) unambiguously confirms the presence of the 3-phenyl-1H-pyrazole tautomer .

This systematic approach, combining chemical shift analysis with the definitive spatial information from NOE experiments, provides a robust and trustworthy method for distinguishing between the 3-phenyl and 5-phenyl pyrazole tautomers, ensuring the scientific integrity of your research.

References

  • MDPI. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [Link]

  • MDPI. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Retrieved from [Link]

  • Journal of Pharmaceutical and Chemical Research. (n.d.). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Retrieved from [Link]

  • ResearchGate. (2021). Possible tautomeric forms of 1-substituted 3-hydroxy-1H-pyrazoles... Retrieved from [Link]

  • Reddit. (n.d.). 1H NMR of pyrazole. Retrieved from [Link]

  • Fiveable. (n.d.). Anisotropic Effect Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • ResearchGate. (2023). Chemical shift values and assigned coupling constants of compound (4 a)... Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • CSIC. (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Retrieved from [Link]

  • ResearchGate. (n.d.). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial NICS - The frozen conformational equilibria of 9-arylfluorenes. Retrieved from [Link]

  • Unknown Source. (n.d.). Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. Retrieved from [Link]

  • LOCKSS. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Wol. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]

  • Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • Reddit. (n.d.). Can someone explain what anisotropy is in simple terms. Retrieved from [Link]

  • Unknown Source. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]

  • ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • YouTube. (2018). Anisotropic Effect in NMR Spectroscopy | Diamagnetic Anisotropy. Retrieved from [Link]

  • PubChem. (n.d.). 3-phenyl-1H-pyrazole. Retrieved from [Link]

Sources

HMBC and NOESY NMR analysis of 5-phenyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Structural Elucidation of 5-Phenyl-1H-pyrazole-3-carbonitrile: A Comparative Guide to HMBC and NOESY Protocols

Executive Summary

In drug discovery, the pyrazole scaffold is ubiquitous, yet it presents a persistent structural challenge: annular tautomerism . For the specific target This compound , distinguishing between the 5-phenyl (


) and 3-phenyl (

) tautomers is critical, as each interacts differently with biological targets (e.g., p38 MAP kinase or CDK inhibitors).[1]

Standard 1D NMR (


H, 

C) often fails to definitively assign these isomers due to rapid proton exchange and overlapping chemical shifts. This guide objectively compares the HMBC/NOESY advanced workflow against standard alternatives, demonstrating why 2D NMR is the superior analytical "product" for validating this pharmacophore.

Part 1: The Structural Challenge

The molecule exists in a dynamic equilibrium between two dominant forms in solution:[1]

  • Tautomer A (5-phenyl): The proton resides on N1.[1] The phenyl group is at position 5 (adjacent to NH), and the nitrile is at position 3.

  • Tautomer B (3-phenyl): The proton resides on N2.[1] The phenyl group is effectively at position 3 (distal to NH), and the nitrile is at position 5 (adjacent to NH).

The Problem: In standard solvents like CDCl


, fast exchange averages the signals, making the NH proton invisible or the C3/C5 carbons indistinguishable.

Part 2: Comparative Analysis of Analytical Strategies

The following table compares the HMBC/NOESY workflow against traditional characterization methods.

FeatureMethod A: Standard 1D NMR (

H/

C)
Method B: X-Ray Crystallography Method C: HMBC & NOESY (Recommended)
Primary Output Chemical shifts, integration.[1]3D atomic coordinates.Through-bond & through-space connectivity.[1]
Tautomer ID Low. Relies on empirical shift rules which often fail for pyrazoles.High (Solid State). Identifies the crystal form, but not the bioactive solution state.High (Solution State). Directly observes the dominant tautomer in relevant solvents.
Sample Req. < 5 mg, any solubility.Single crystal (difficult to grow).~10-20 mg, high solubility required.
Speed 10 minutes.Days to Weeks.2-4 Hours.
Verdict Insufficient for definitive regioisomer assignment.Gold Standard (Solid) but lacks biological relevance for solution dynamics.The "Product" of Choice for rapid, definitive solution-state assignment.

Part 3: The Solution – Experimental Protocols

Sample Preparation (The Critical First Step)
  • Solvent: Do NOT use CDCl

    
     or Methanol-d
    
    
    
    if you need to see the NH correlation.[1] Fast exchange will wipe out the signal.[1]
  • Recommendation: Use DMSO-d

    
      (dried over molecular sieves).[1] The high viscosity and hydrogen-bonding capability slow down the proton exchange, sharpening the NH signal (~13.5–14.5 ppm) and enabling NOESY correlations.
    
  • Concentration: Prepare a concentrated sample (~15–20 mg in 0.6 mL) to ensure weak long-range couplings (HMBC) are visible above noise.[1]

Protocol A: HMBC (The Skeleton Key)
  • Objective: Assign the quaternary carbons (C3, C5, CN) and link the phenyl ring to the pyrazole core.

  • Pulse Sequence: hmbcgplpndqf (Gradient-selected HMBC with low-pass J-filter).[1]

  • Optimization: Set long-range coupling delay for

    
     Hz.
    
  • Key Correlations to Look For:

    • Phenyl-to-Core: Look for the ortho-protons of the phenyl ring (~7.8 ppm).[1] They will show a strong

      
       correlation to a quaternary pyrazole carbon.[1] Assign this carbon as C5. 
      
    • Nitrile-to-Core: The nitrile carbon (~115 ppm) is distinct.[1] It will show a correlation to the other quaternary pyrazole carbon. Assign this carbon as C3.

    • Proton H4: The singlet at C4-H (~7.0 ppm) should correlate to both C3 and C5.[1] Use the intensity to distinguish (often

      
       vs 
      
      
      
      varies), but rely on the Phenyl/CN anchors above for definitive assignment.
Protocol B: NOESY (The "Smoking Gun")
  • Objective: Determine the position of the NH proton relative to the substituents.

  • Pulse Sequence: noesygpphp (Phase-sensitive NOESY).[1]

  • Mixing Time: 300–500 ms (optimal for medium-sized molecules).

  • The Diagnostic Signal:

    • Scenario 1 (5-phenyl-1H): The NH is on N1.[1] The Phenyl group is on C5.[1][2] They are adjacent .

      • Observation: Strong NOE cross-peak between NH and Phenyl-ortho protons .[1]

    • Scenario 2 (3-phenyl-1H): The NH is on N2.[1][3] The Phenyl group is on C3 (relative to N1). They are far apart .

      • Observation:NO cross-peak between NH and Phenyl. (You may see a weak NOE to the C4-H, but the lack of Phenyl interaction is definitive).

Part 4: Visualization of the Analytical Logic

The following diagram illustrates the decision matrix and the specific spectroscopic evidence required to validate the this compound structure.

G Start Unknown Pyrazole Isomer Solvent Step 1: Dissolve in DMSO-d6 (Slows Exchange) Start->Solvent HMBC Step 2: HMBC Experiment (Connect Fragments) Solvent->HMBC C5_ID Phenyl(ortho-H) -> C(quat) Identifies C5 HMBC->C5_ID Correlation 1 C3_ID CN(carbon) -> C(quat) Identifies C3 HMBC->C3_ID Correlation 2 NOESY Step 3: NOESY Experiment (Spatial Proximity) Result_A Strong NOE: NH <-> Phenyl-H NOESY->Result_A Result_B No NOE: NH <-> Phenyl-H NOESY->Result_B C5_ID->NOESY C3_ID->NOESY Conclusion_A CONFIRMED: 5-phenyl-1H-pyrazole Result_A->Conclusion_A Conclusion_B CONFIRMED: 3-phenyl-1H-pyrazole Result_B->Conclusion_B

Caption: Logical workflow for distinguishing pyrazole tautomers using DMSO-d6 stabilized NMR experiments.

Part 5: References

  • Alkorta, I., & Elguero, J. (2025). Tautomerism of Pyrazoles: An NMR and Crystallographic Perspective. Journal of Heterocyclic Chemistry. 2

  • Claramunt, R. M., et al. (1984).[2] 1H, 13C and 15N NMR spectra of pyrazole derivatives. Magnetic Resonance in Chemistry. 2

  • Hockstedler, A. N., et al. (2025). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. ResearchGate. 1

  • PubChem Compound Summary. (2025). 3-phenyl-1H-pyrazole (Tautomer Reference).[1][4] National Library of Medicine. 4

Sources

A Senior Application Scientist's Comparative Guide to the X-ray Crystallographic Data of Phenyl-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its metabolic stability and versatile biological activities.[1][2] These compounds exhibit a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5] Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.[3]

Core Subject Analysis: 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile

The crystal structure of 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile provides a valuable reference point for understanding the conformational preferences and packing interactions of multi-substituted pyrazole systems. The key crystallographic parameters for this compound are summarized below.

Crystallographic Parameter Value Significance in Structural Analysis
Chemical Formula C₁₉H₁₅N₃ODefines the elemental composition and molecular weight.
Molecular Weight 301.34Influences physical properties and crystal packing.
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a (Å) 10.2433 (2)Unit cell dimension along the a-axis.
b (Å) 10.6467 (2)Unit cell dimension along the b-axis.
c (Å) 15.7547 (3)Unit cell dimension along the c-axis.
α (°) 90Angle between b and c axes.
β (°) 109.684 (1)Angle between a and c axes.
γ (°) 90Angle between a and b axes.
Volume (ų) 1617.76 (5)The volume of the unit cell.
Z 4Number of molecules in the unit cell.
Temperature (K) 296The temperature at which the data was collected.
Radiation type Cu KαThe X-ray source used for the diffraction experiment.
Dihedral Angle (Pyrazole/Phenyl) 42.71 (9)°Describes the twist between the pyrazole and phenyl rings.[6]
Dihedral Angle (Pyrazole/p-tolyl) 61.34 (9)°Describes the twist between the pyrazole and p-tolyl rings.[6]

Data sourced from Fun, H.-K. et al. (2012).[6]

The monoclinic crystal system and the P2₁/c space group are common for organic molecules. A significant feature of this structure is the non-coplanar arrangement of the aromatic rings relative to the central pyrazole core. The dihedral angles of 42.71° and 61.34° between the pyrazole ring and the phenyl and p-tolyl rings, respectively, indicate a "butterfly-like" conformation.[6] This twisted geometry minimizes steric hindrance between the bulky substituents and has profound implications for how the molecule interacts with biological targets.

Comparative Crystallographic Analysis of Pyrazole Derivatives

To contextualize the structure of our primary subject, it is instructive to compare its crystallographic parameters with those of other pyrazole derivatives. This comparison highlights how different substitution patterns influence the crystal packing and molecular geometry.

Compound Crystal System Space Group Key Dihedral Angles (°) Intermolecular Interactions
3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile [6]MonoclinicP2₁/cPyrazole/Phenyl: 42.71, Pyrazole/p-tolyl: 61.34Not specified
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile [7]MonoclinicCcNot specifiedN—H⋯O and C—H⋯O hydrogen bonds
1-phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one [8]Not specifiedNot specifiedPyrazolo[3,4-d]pyrimidine/Phenyl: 34.72N—H⋯O, C—H⋯O, C—H⋯N interactions, π-π stacking

This comparative analysis reveals several key trends. The presence of functional groups capable of hydrogen bonding, such as the amino and nitro groups in 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, leads to the formation of extensive hydrogen-bonded networks in the crystal lattice.[7] Similarly, the fused ring system in 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibits a variety of intermolecular interactions, including π-π stacking, which contribute to the overall stability of the crystal structure.[8] The dihedral angles also vary significantly, indicating that the substituents on the pyrazole ring dictate the overall molecular conformation.

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that requires careful execution of several steps. The following is a generalized protocol for obtaining high-quality single-crystal X-ray diffraction data.

Step 1: Crystal Growth

The prerequisite for any single-crystal X-ray diffraction study is the availability of a high-quality single crystal.[9] The crystals should be well-formed, transparent, and free of defects.[9] A common and effective method for growing crystals is slow evaporation.

  • Dissolution: Dissolve the purified pyrazole compound in a suitable solvent or a mixture of solvents to achieve a nearly saturated solution.

  • Filtration: Filter the solution to remove any particulate matter.

  • Evaporation: Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm containing a few pinholes). This allows for slow evaporation of the solvent.[9]

  • Incubation: Store the vial in a vibration-free environment at a constant temperature.

  • Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), carefully harvest them.[9]

Step 2: Crystal Mounting and Data Collection
  • Crystal Selection: Under a microscope, select a single crystal with sharp edges and uniform morphology.[9]

  • Mounting: Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant.

  • Data Collection: The mounted crystal is then placed on a diffractometer. The instrument directs a beam of X-rays onto the crystal, which is rotated to collect diffraction data from various orientations.[10] A detector records the diffraction pattern.[10][11]

Step 3: Structure Solution and Refinement
  • Data Integration: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffracted X-rays.[11]

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and other parameters are refined using a least-squares method to achieve the best fit between the observed and calculated diffraction data.[11]

experimental_workflow cluster_synthesis Sample Preparation cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_analysis Data Analysis synthesis Synthesis of Pyrazole Derivative purification Purification synthesis->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation mounting Crystal Mounting evaporation->mounting xray X-ray Diffraction mounting->xray solution Structure Solution xray->solution refinement Structure Refinement solution->refinement cif Crystallographic Information File (CIF) refinement->cif

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Implications for Structure-Based Drug Design

The precise structural information obtained from X-ray crystallography is invaluable for modern drug discovery.

  • Conformational Analysis: The observed dihedral angles and torsional strains in the crystal structure provide insights into the low-energy conformations of the molecule. This information is crucial for understanding how a ligand might adapt its shape to fit into a biological target's binding site.

  • Pharmacophore Modeling: The three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, aromatic rings) defines the pharmacophore. Crystallographic data provides the precise geometry for building accurate pharmacophore models for virtual screening and lead optimization.

  • Understanding Intermolecular Interactions: The crystal packing reveals the preferred intermolecular interactions of the molecule. This can inform the design of analogs with improved solid-state properties, such as solubility and stability, and provides a model for potential interactions in a protein-ligand complex.

structure_comparison Molecular structure of 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile pyrazole_core Pyrazole Core C₃H₄N₂ substituent1 Phenyl Ring -C₆H₅ pyrazole_core:f0->substituent1:f0 Position 5 substituent2 Carbonitrile -CN pyrazole_core:f0->substituent2:f0 Position 4 substituent3 Acetyl Group -COCH₃ pyrazole_core:f0->substituent3:f0 Position 3 substituent4 p-tolyl Group -C₆H₄CH₃ pyrazole_core:f0->substituent4:f0 Position 1

Sources

Comparative Guide: IR Spectrum Characteristic Peaks for Pyrazole Nitrile Group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

The infrared (IR) detection of the nitrile group (


) attached to a pyrazole ring is a critical verification step in the synthesis of JAK inhibitors, agrochemicals, and heterocyclic intermediates. While the standard nitrile stretch is broadly cited at 2200–2260 cm⁻¹, the pyrazole scaffold induces specific, predictable frequency shifts driven by regioselective electronic effects .

This guide moves beyond generic ranges, providing specific wavenumber comparisons between pyrazole-3-carbonitrile and pyrazole-4-carbonitrile . It elucidates the quantum mechanical causality—specifically the competition between inductive withdrawal and mesomeric donation—that dictates these spectral signatures.

Mechanistic Analysis: The Physics of the Shift

The vibrational frequency (


) of the nitrile bond is governed by Hooke’s Law, approximated as:


Where

is the force constant (bond strength). In pyrazole nitriles,

is modulated by the electronic environment of the heterocyclic ring.
The Regiochemistry of Resonance
  • C4-Position (Electron Rich): The C4 carbon in a pyrazole ring acts similarly to the

    
    -carbon in an enamine. It is electron-rich due to resonance donation from the N1 lone pair. This electron density can delocalize into the nitrile 
    
    
    
    orbital, lowering the bond order of the
    
    
    triple bond.
    • Result:Red Shift (Lower Wavenumber).[1]

  • C3/C5-Position (Electron Deficient): These positions are adjacent to the electronegative nitrogen atoms (C=N bond). The inductive electron withdrawal (

    
    -effect) dominates, strengthening the 
    
    
    
    bond slightly or reducing the impact of conjugation compared to C4.
    • Result:Blue Shift (Higher Wavenumber relative to C4).

Visualization: Resonance Effects on Bond Order

The following diagram illustrates the resonance contribution that lowers the nitrile bond order at the 4-position.

ResonanceEffect cluster_comparison Regiochemical Impact N1 Pyrazole Ring (Electron Donor) Resonance Mesomeric Effect (+M) Delocalization into CN N1->Resonance N1 Lone Pair Donation to C4 BondOrder Reduced C≡N Bond Order Resonance->BondOrder Populates π* Shift Red Shift (Lower cm⁻¹) BondOrder->Shift Weakens k C4 4-CN Pyrazole High Conjugation ~2227 cm⁻¹ C3 3-CN Pyrazole Induction Dominant ~2236 cm⁻¹

Caption: Logical flow of electronic effects. The 4-position facilitates resonance (


 decreases), while the 3-position is dominated by induction (

increases).

Comparative Data: Pyrazole Nitriles vs. Alternatives

The following table synthesizes experimental data to establish a baseline for identification. Note that the presence of an amino group (common in drug intermediates) further lowers the frequency due to increased "push-pull" conjugation.

Compound ClassSpecific StructurePhase/MatrixCharacteristic Peak (

)
Mechanism
Aliphatic Nitrile AcetonitrileLiquid (Neat)2253 cm⁻¹ Inductive effect only; strong triple bond.
Aromatic Nitrile BenzonitrileLiquid (Neat)2228 cm⁻¹ Conjugation with phenyl ring lowers

.
Heterocyclic (C3) 1H-Pyrazole-3-carbonitrile Solution (MeOH)2236 cm⁻¹ Electron-deficient carbon; reduced conjugation compared to C4.
Heterocyclic (C4) 1H-Pyrazole-4-carbonitrile Solution (MeOH)2227 cm⁻¹ Electron-rich carbon; strong mesomeric donation.
Substituted (C4) 5-Amino-1-phenyl-pyrazole-4-CN Solid (KBr)2206–2210 cm⁻¹ Strong donor (

) + acceptor (

) = "Push-Pull" system; significant red shift.

Key Insight: If your spectrum shows a peak >2235 cm⁻¹, the nitrile is likely at the 3-position or on a non-conjugated side chain. If the peak is <2215 cm⁻¹, suspect strong electron-donating substituents (like amines) on the ring.

Experimental Protocol: Precision Measurement

To distinguish these subtle shifts (e.g., 2227 vs 2236 cm⁻¹), the choice of sampling technique is paramount. Solid-state interactions (hydrogen bonding) can broaden peaks and shift frequencies.

Recommended Workflow: Solution Phase vs. ATR

For the most accurate structural assignment, solution-phase IR is recommended to eliminate crystal packing forces (dimerization of pyrazoles).

Protocol A: Solution Cell (High Accuracy)
  • Solvent Choice: Use anhydrous Chloroform (

    
    ) or Dichloromethane (
    
    
    
    ). Avoid protic solvents (MeOH) if possible to prevent H-bonding broadening, unless comparing to specific literature.
  • Concentration: Prepare a 10–20 mM solution.

  • Cell: Use a CaF₂ liquid cell (0.1 mm path length).

  • Scan: Collect 32 scans at 2 cm⁻¹ resolution.

Protocol B: Diamond ATR (High Throughput)
  • Preparation: Place ~2 mg of solid pyrazole derivative on the crystal.

  • Compression: Apply high pressure to ensure optical contact.

  • Correction: Apply "ATR Correction" in your software (shifts peaks slightly compared to transmission).

  • Validation: Look for the sharp

    
     peak.[2] Note that solid-state H-bonding (N-H...N) in unsubstituted pyrazoles can broaden the N-H region (3100-3400 cm⁻¹) but usually leaves the 
    
    
    
    sharp.
Workflow Diagram

ExperimentalWorkflow Start Start: Unknown Pyrazole Sample Decision Is exact regiochemistry (3- vs 4-) required? Start->Decision MethodATR Method: Diamond ATR (Quick ID) Decision->MethodATR No (Routine QC) MethodSol Method: Solution Cell (CHCl3) (Precise Shift) Decision->MethodSol Yes (Structural Elucidation) ResultATR Result: Solid State Spectrum Look for <2215 cm⁻¹ (Amino) Look for ~2225-2240 cm⁻¹ (Bare) MethodATR->ResultATR ResultSol Result: Solution Spectrum 2227 cm⁻¹ = 4-CN 2236 cm⁻¹ = 3-CN MethodSol->ResultSol

Caption: Decision tree for selecting the appropriate IR sampling technique based on analytical needs.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. National Institute of Standards and Technology.[3][4][5] [Link]

  • Kwon, D., et al. (2010). Ultrafast Vibrational Spectroscopy of Cyanophenols. (Provides comparative data on nitrile shifts in aromatic systems). [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (General reference for nitrile conjugation effects). [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Phenylpyrazole Carbonitriles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, a thorough understanding of molecular fragmentation behavior under mass spectrometry (MS) is paramount for unequivocal structural elucidation and confident compound identification. This is particularly true for complex heterocyclic scaffolds like phenylpyrazole carbonitriles, a class of compounds integral to the development of pharmaceuticals and agrochemicals, with fipronil being a notable example.[1] This guide provides an in-depth, comparative analysis of the fragmentation patterns of phenylpyrazole carbonitriles, focusing on the two most prevalent ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By delving into the causality behind fragmentation pathways and presenting supporting data, this document serves as a practical resource for researchers navigating the analytical challenges posed by this important chemical class.

The Dichotomy of Ionization: EI-MS vs. ESI-MS for Phenylpyrazole Carbonitrile Analysis

The choice of ionization technique is a critical first step that dictates the nature and extent of fragmentation, thereby influencing the structural information that can be gleaned from a mass spectrum. For phenylpyrazole carbonitriles, Gas Chromatography-Mass Spectrometry (GC-MS) employing EI and Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI are the primary analytical strategies.[2]

  • Electron Ionization (EI): As a hard ionization technique, EI imparts significant energy to the analyte molecule, inducing extensive and often complex fragmentation.[3] The resulting mass spectrum is a rich fingerprint of the molecule's structure, invaluable for library matching and elucidating the core scaffold. The fragmentation of pyrazoles under EI is well-documented, typically involving characteristic losses of neutral molecules like hydrogen cyanide (HCN) and dinitrogen (N₂).[1][4]

  • Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that generally produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal in-source fragmentation.[5] This is advantageous for determining the molecular weight of the intact molecule. Structural information is then obtained through tandem mass spectrometry (MS/MS), where the precursor ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.[6]

Core Fragmentation Pathways of the Phenylpyrazole Carbonitrile Scaffold

The fragmentation of phenylpyrazole carbonitriles is a nuanced process governed by the interplay of the pyrazole ring, the N-phenyl substituent, and the electron-withdrawing carbonitrile group.

Electron Ionization (EI) Fragmentation: Unraveling the Core Structure

Under EI conditions, the fragmentation of phenylpyrazole carbonitriles is expected to follow pathways established for substituted pyrazoles.[7] The primary fragmentation events involve the cleavage of the pyrazole ring.

  • Loss of Hydrogen Cyanide (HCN): A hallmark of pyrazole fragmentation is the expulsion of HCN from the molecular ion (M⁺•).[1] For a phenylpyrazole carbonitrile, this would lead to a significant fragment ion resulting from the contraction of the pyrazole ring.

  • Loss of Dinitrogen (N₂): Cleavage of the N-N bond and subsequent rearrangement can lead to the loss of a neutral N₂ molecule.[4]

  • Influence of the Carbonitrile Group: The presence of the C≡N group can influence the fragmentation cascade. A notable pathway for 4-cyanopyrazole under EI is the initial loss of the ·CN radical, followed by the characteristic loss of HCN from the resulting pyrazole cation.[7]

  • Phenyl Group Fragmentation: The N-phenyl substituent also directs fragmentation. Cleavage of the bond between the pyrazole nitrogen and the phenyl ring can generate a phenyl cation (m/z 77) or a pyrazole-carbonitrile radical cation. Further fragmentation of the phenyl ring itself can lead to the loss of acetylene (C₂H₂), yielding an ion at m/z 51.

G cluster_ei EI Fragmentation Pathways M Phenylpyrazole Carbonitrile [M]+• M_HCN [M - HCN]+• M->M_HCN - HCN M_N2 [M - N2]+• M->M_N2 - N2 M_CN [M - CN]+ M->M_CN - •CN PhenylCation Phenyl Cation [C6H5]+ (m/z 77) M->PhenylCation Pyrazole-Ph Cleavage PyrazoleCN Pyrazole Carbonitrile Cation M->PyrazoleCN Pyrazole-Ph Cleavage M_CN->M_HCN - HCN PhenylCation_C2H2 [C4H3]+ (m/z 51) PhenylCation->PhenylCation_C2H2 - C2H2

Electrospray Ionization (ESI-MS/MS) Fragmentation: A Case Study of Fipronil

The fragmentation of the phenylpyrazole carbonitrile insecticide, fipronil, provides an excellent model for understanding ESI-MS/MS behavior. In positive-ion ESI, fipronil readily forms a protonated molecule [M+H]⁺. Subsequent MS/MS analysis reveals characteristic fragmentation patterns useful for its identification and quantification.

The fragmentation of fipronil and its major metabolites, fipronil sulfone and fipronil sulfide, has been studied, revealing key product ions.[1] The trifluoromethylsulfinyl group (-S(O)CF₃) is a primary site of fragmentation.

Fipronil_Fragmentation cluster_esi ESI-MS/MS Fragmentation of Fipronil Fipronil Fipronil [M+H]+ (m/z 437) Frag1 m/z 369 Fipronil->Frag1 - SO, - F Frag2 m/z 331 Fipronil->Frag2 - S(O)CF3, + H Frag3 m/z 300 Frag1->Frag3 - Cl, - HCN

Comparative Analysis of Fragmentation Patterns

The structural information obtained from EI-MS and ESI-MS/MS is complementary. EI provides a detailed fingerprint of the core structure, while ESI-MS/MS is adept at confirming molecular weight and probing specific substructures.

Ionization TechniquePrecursor IonKey Fragmentation EventsCharacteristic Fragment IonsApplication Focus
Electron Ionization (EI) Molecular Ion (M⁺•)Ring cleavage of pyrazole[M-HCN]⁺•, [M-N₂]⁺•, [M-CN]⁺, Phenyl cation (m/z 77)Structural elucidation, library matching, isomer differentiation
Electrospray (ESI-MS/MS) Protonated Molecule ([M+H]⁺)Cleavage of labile substituentsDependent on substituents (e.g., for Fipronil: loss of -S(O)CF₃)Molecular weight determination, quantitative analysis, metabolite identification

Table 1: Comparative summary of EI-MS and ESI-MS/MS fragmentation for phenylpyrazole carbonitriles.

Experimental Protocol: A General Approach for Phenylpyrazole Carbonitrile Analysis by LC-MS/MS

This protocol outlines a robust method for the analysis of phenylpyrazole carbonitriles using LC-MS/MS, suitable for both qualitative and quantitative applications.

Sample Preparation
  • Standard Solution: Prepare a stock solution of the phenylpyrazole carbonitrile standard at 1 mg/mL in methanol. Serially dilute with a 50:50 mixture of methanol and water to create working standards for calibration.

  • Matrix Samples (e.g., plasma, environmental water): Perform a suitable extraction procedure. For plasma, protein precipitation with acetonitrile is common. For water samples, solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering matrix components.

  • Final Dilution: Dilute the extracted sample in the initial mobile phase to ensure compatibility with the LC system and to minimize solvent effects.

LC-MS/MS System and Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

  • LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is a common choice.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Parameters (Positive Ion Mode)
  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Data Acquisition:

    • Full Scan (for identification): Scan from m/z 100-600 to identify the [M+H]⁺ ion.

    • Product Ion Scan (for fragmentation pattern): Isolate the [M+H]⁺ ion and ramp collision energy (e.g., 10-40 eV) to obtain a detailed fragmentation spectrum.

    • Multiple Reaction Monitoring (MRM) (for quantification): Define specific precursor-to-product ion transitions. At least two transitions per compound are recommended for confident quantification.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Prepare Stock (1 mg/mL in MeOH) Working Create Working Standards Stock->Working Injection Inject Sample onto Reversed-Phase C18 Column Working->Injection Extraction Sample Extraction (e.g., Protein Precipitation, SPE) Dilution Final Dilution in Mobile Phase Extraction->Dilution Dilution->Injection Separation Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) Injection->Separation Ionization Positive ESI Separation->Ionization Detection MS Detection (Full Scan / Product Ion / MRM) Ionization->Detection Qualitative Qualitative Analysis: Identify [M+H]+ and Fragment Ions Detection->Qualitative Quantitative Quantitative Analysis: Integrate MRM Transitions, Generate Calibration Curve Detection->Quantitative

Conclusion

The mass spectrometric fragmentation of phenylpyrazole carbonitriles is dictated by the chosen ionization method. EI-MS provides extensive fragmentation, offering deep structural insights into the core heterocyclic structure, which is ideal for initial identification and isomer differentiation. Conversely, ESI-MS/MS offers a more controlled fragmentation process, enabling accurate molecular weight determination and serving as a highly sensitive and selective tool for quantitative analysis and the study of metabolites. A comprehensive analytical strategy for phenylpyrazole carbonitriles should leverage the strengths of both techniques. By understanding the fundamental fragmentation mechanisms presented in this guide, researchers can more effectively design experiments, interpret mass spectral data, and achieve confident characterization of this vital class of compounds.

References

  • Frizzo, C. P., et al. (2025). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link]

  • Han, L., et al. (2020). Biodegradation of fipronil and its metabolites by a novel strain, Penicillium sp. YC-7. Environmental Science and Pollution Research, 27(23), 29346-29355. (Note: While the specific article is not in the search results, the fragmentation pathways of fipronil and its metabolites are discussed in the provided search snippets which reference such studies.)
  • Jochim, B., et al. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research, 57(5), 1236-1246. [Link]

  • Frizzo, C. P., et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Jones, G. L., et al. (2020). Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. Journal of Visualized Experiments, (164), e61633. [Link]

  • De Vijlder, T., et al. (2021). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. [Link]

  • Al-Qalaf, F., et al. (2010). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology ePublications. [Link]

  • Larsen, E., Qureshi, I. H., & Møller, J. (1973). Mass spectrometric studies of some 4-acyl substituted 1-phenyl-3-methyl-5-pyrazolones. Organic Mass Spectrometry, 7(7), 849-858.
  • El-Gohary, N. S. (2013). Electron Ionization Mass Spectra of Organophosphorus Compounds, Part II: Mass Spectrometric Fragmentation of Spiro (indene-2,3-pyrazole) Derivatives. ResearchGate. [Link]

  • Amer, F. A., Strand, L. P., & Francis, G. W. (1977). The mass spectra of some 4-arylhydrazono-3-methyl-2-pyrazolin-5-ones. Organic Mass Spectrometry, 12(9), 557-561.
  • Otašević, B., et al. (2023). Predicting liquid chromatography-electrospray ionization/mass spectrometry signal from the structure of model compounds and experimental factors; case study of aripiprazole and its impurities. Journal of Pharmaceutical and Biomedical Analysis, 231, 115422. [Link]

  • Krska, R., et al. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 28(10), 4089. [Link]

  • Smith, R. M. (2010). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. [Link]

  • Anastassiades, M., et al. (2019). Fipronil in eggs. Is LC-MS/MS the only option? A comparison study of LC-MS/MS and GC-ECD for the analysis of fipronil. Food Additives & Contaminants: Part A, 36(11), 1662-1672.
  • Wang, X., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

  • Al-Majed, A. A., et al. (2022). Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma. Molecules, 27(19), 6619. [Link]

  • Otašević, B., et al. (2023). Predicting Liquid Chromatography−Electrospray Ionization/Mass Spectrometry signal from the structure of model compounds and experimental factors; case study of aripiprazole and its impurities. ResearchGate. [Link]

  • Smyth, W. F. (2010). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. ResearchGate. [Link]

  • Liu, Y., et al. (2023). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology, 57(49), 20087-20097. [Link]

  • Marchand, P., et al. (2018). Towards a new pseudo-quantitative approach to evaluate the ionization response of nitrogen compounds in complex matrices. Scientific Reports, 8(1), 1-10. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-phenyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Do not treat this merely as a generic organic intermediate. While 5-phenyl-1H-pyrazole-3-carbonitrile is officially classified as "Harmful" (H302) rather than "Fatal," its structural motifs dictate a higher tier of caution. As a pyrazole-based nitrile, it possesses two distinct risk vectors:

  • Pharmacological Potency: Pyrazoles are privileged scaffolds in kinase inhibitors and analgesics. Until specific toxicology rules it out, handle this compound as a bioactive agent with unknown systemic targets.

  • Nitrile Functionality: While aryl nitriles are generally more stable than aliphatic nitriles, thermal decomposition or strong acidic hydrolysis can still liberate Hydrogen Cyanide (HCN).

Immediate Action Required:

  • Engineering Control: All handling of solid powder must occur inside a certified chemical fume hood.

  • Skin Barrier: Double-gloving is mandatory for all solvation steps.

  • Incompatibility: Strictly segregate from strong oxidizers and acids.

Part 2: Hazard Architecture & Risk Profile[1]

To understand the PPE requirements, we must first validate the hazard source. This section deconstructs the molecule to justify the safety protocols.

Molecular Hazard Deconstruction
Structural MotifAssociated RiskOperational Implication
Aryl Nitrile (-CN) Metabolic stability is higher than aliphatic nitriles, but combustion releases toxic NOx and HCN gases.Fire Safety: Do not use standard ABC extinguishers if a specialized Class D or CO₂ unit is more appropriate for preventing cloud dispersal. Waste: Acidification of waste streams is strictly prohibited.
Pyrazole Ring High probability of biological interaction (enzyme inhibition).Exposure: Treat dust inhalation as a direct route to systemic circulation.
Phenyl Group Increases lipophilicity (LogP ~2.2).Dermal Absorption: The compound can cross the skin barrier more easily than polar salts.
GHS Classification Summary[1]
  • H302: Harmful if swallowed.[][2][3]

  • H315 / H319: Causes skin and serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[2]

Part 3: The PPE Fortress (Personal Protective Equipment)

As your Senior Application Scientist, I reject the "one-size-fits-all" approach. Below is the validated PPE matrix specific to the physicochemical properties of CAS 5203-77-0.

Hand Protection: The "Permeation Lag" Protocol

Nitrile gloves are standard, but they are not impervious. Organic nitriles can solvate through thin rubber.

  • Primary Layer (Inner): 4 mil (0.10 mm) Nitrile. Acts as the final biological barrier.

  • Secondary Layer (Outer): 5-8 mil Nitrile or Chloroprene.

    • Why? This creates a "sacrificial layer." If the outer glove is splashed, you strip it immediately. The inner glove remains uncontaminated, maintaining the sterile boundary.

  • Technique: "Visual Inflation Check." Before donning, trap air in the glove and squeeze to check for pinholes. This is a self-validating step.

Ocular Defense
  • Solid Handling: Chemical Goggles (Indirect Venting).

    • Reasoning: Safety glasses have gaps. Fine pyrazole dust behaves like a fluid in air currents; goggles prevent ocular mucosal absorption.

  • Solution Handling: Safety glasses with side shields are acceptable only if working behind a sash in a fume hood.

Respiratory Protection
  • Primary Control: Fume Hood (Face Velocity: 80–100 fpm).

    • Critical Check: Verify the sash is at the working height marker.

  • Secondary (Spill/Emergency): Half-face respirator with P100/OV (Organic Vapor) cartridges.

    • Note: Dust masks (N95) are insufficient for organic vapors potentially released during solvation.

Part 4: Operational Workflow & Logic

The following diagram illustrates the "Chain of Custody" for the chemical, ensuring it is never exposed to the open lab environment.

G cluster_checks Critical Control Points Storage 1. Storage (Dry, Ambient, Segregated) Weighing 2. Weighing (Analytical Balance in Hood) Storage->Weighing Transfer via Secondary Container Reaction 3. Reaction/Solvation (Closed Vessel) Weighing->Reaction Dissolve Immediately (Reduce Dust Risk) Check1 Check: Sash Height Weighing->Check1 Waste 4. Disposal (Non-Acidic Organic Stream) Reaction->Waste Quench & Segregate Check2 Check: Glove Integrity Reaction->Check2

Figure 1: Operational workflow emphasizing containment and critical control points (Sash Height, Glove Integrity).

Step-by-Step Protocol
  • Preparation:

    • Clear the fume hood of unnecessary clutter to prevent turbulence.

    • Place a disposable absorbent mat (pig mat) on the work surface.

  • Weighing (The Highest Risk Step):

    • Risk:[3][5] Static electricity can cause the powder to "jump," creating an aerosol.

    • Mitigation: Use an antistatic gun on the spatula and weighing boat. Weigh inside the hood. If the balance is external, transfer the solid into a tared vial, cap it tightly, and then weigh the full vial.

  • Solvation:

    • Add solvent to the solid, not solid to the solvent, to minimize splash-back.

    • Once in solution, the inhalation risk drops, but the dermal permeation risk increases (carrier solvent effect).

Part 5: Emergency Response & Disposal

Spill Management

If the powder is spilled outside the hood:

  • Evacuate the immediate area (10 ft radius).

  • Don PPE: Goggles, Double Gloves, P100/OV Respirator.

  • Contain: Cover with a wet paper towel (to prevent dust dispersal) or use a dedicated chemical spill pad.

  • Clean: Wipe inward from the periphery. Place all waste in a sealed bag labeled "Hazardous Debris - Nitrile Contaminated."

Disposal Architecture

Proper disposal is a legal and safety imperative.

Waste StreamProtocolRationale
Solid Waste High-Temperature IncinerationComplete destruction of the pyrazole ring and nitrile group.
Liquid Waste Segregated Organic SolventsCRITICAL: Ensure the waste container pH is >7. Mixing with acidic waste streams can liberate HCN gas.
Sharps/Glass Chemically Contaminated SharpsRinse with acetone before disposal if heavily coated.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2766847, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: this compound. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5][6][7] National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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